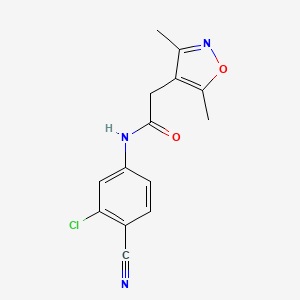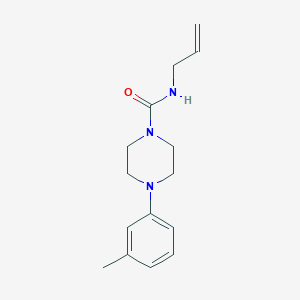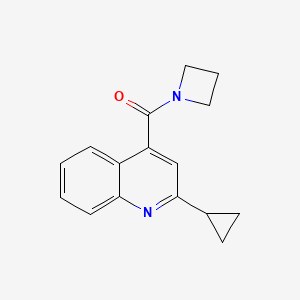
N-(2,4-difluorophenyl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)azepane-1-carboxamide, also known as DFPCA, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFPCA belongs to the class of compounds called azepanones, which are known to have various biological activities. DFPCA has been studied extensively for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
N-(2,4-difluorophenyl)azepane-1-carboxamide exerts its biological activity through the inhibition of certain enzymes and proteins in the body. N-(2,4-difluorophenyl)azepane-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties and can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-difluorophenyl)azepane-1-carboxamide can induce apoptosis (cell death) in cancer cells and can inhibit the growth of tumors. N-(2,4-difluorophenyl)azepane-1-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)azepane-1-carboxamide has several advantages for use in laboratory experiments. It has a high potency and can be used in small concentrations, which reduces the risk of toxicity. However, the synthesis of N-(2,4-difluorophenyl)azepane-1-carboxamide is complex and requires skilled chemists to carry out the process. N-(2,4-difluorophenyl)azepane-1-carboxamide is also relatively expensive, which may limit its use in some laboratory experiments.
Future Directions
There are several future directions for the study of N-(2,4-difluorophenyl)azepane-1-carboxamide. One potential area of research is the development of N-(2,4-difluorophenyl)azepane-1-carboxamide derivatives with improved biological activity. Another area of research is the identification of new targets for N-(2,4-difluorophenyl)azepane-1-carboxamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-difluorophenyl)azepane-1-carboxamide in humans.
Synthesis Methods
N-(2,4-difluorophenyl)azepane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with a carboxylic acid derivative followed by a cyclization reaction. The synthesis of N-(2,4-difluorophenyl)azepane-1-carboxamide is complex and requires skilled chemists to carry out the process.
Scientific Research Applications
N-(2,4-difluorophenyl)azepane-1-carboxamide has been studied extensively for its potential use in treating various diseases. Recent studies have shown that N-(2,4-difluorophenyl)azepane-1-carboxamide has anticancer properties and can inhibit the growth of cancer cells. N-(2,4-difluorophenyl)azepane-1-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2,4-difluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-10-5-6-12(11(15)9-10)16-13(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYCVQORVZMRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)


![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)

![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)
![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)